2-(4-ethoxyphenyl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}acetamide
Description
2-(4-Ethoxyphenyl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}acetamide is a synthetic acetamide derivative featuring a tetrazole ring system substituted with a 2-methoxyethyl group and linked to a 4-ethoxyphenylacetamide moiety. This compound is structurally characterized by:
- Substituents: A 2-methoxyethyl group at the tetrazole’s N4 position and a 4-ethoxyphenylacetamide group attached via a phenyl spacer. These substituents enhance lipophilicity and influence pharmacokinetic properties .
- Synthetic pathway: Likely synthesized via sequential acylation, protection/deprotection (e.g., trityl groups), and coupling reactions, as evidenced by analogous routes in related acetamide derivatives .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-3-29-18-10-4-15(5-11-18)14-19(26)21-16-6-8-17(9-7-16)25-20(27)24(22-23-25)12-13-28-2/h4-11H,3,12-14H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJHMNXGXCSHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}acetamide (CAS Number: 1396711-34-4) is a synthetic organic molecule with potential therapeutic applications. Its structure includes a tetrazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on available literature and experimental data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.4 g/mol. The compound features an ethoxyphenyl group and a tetrazole derivative, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₄ |
| Molecular Weight | 397.4 g/mol |
| CAS Number | 1396711-34-4 |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor for specific enzymatic pathways involved in cell proliferation and inflammation.
Key Mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown activity against DHFR, which is crucial in folate metabolism and DNA synthesis.
- Modulation of Cell Signaling Pathways : The presence of the tetrazole ring may influence signaling pathways related to cancer cell growth and survival.
Anticancer Activity
Recent studies have indicated that derivatives of tetrazoles exhibit significant anticancer properties. For instance, compounds structurally related to our target have been shown to induce apoptosis in various cancer cell lines.
Case Study : A study published in MDPI evaluated similar tetrazole derivatives and reported IC50 values indicating potent cytotoxic effects against melanoma and breast cancer cells .
Anti-inflammatory Effects
Research indicates that compounds containing ethoxy and phenyl groups can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Study : In an experimental model of inflammation, related compounds reduced levels of TNF-alpha and IL-6, suggesting a potential pathway for therapeutic use in inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests moderate absorption with potential for bioavailability enhancement through structural modifications. Further studies are required to determine the specific pharmacokinetics of 2-(4-ethoxyphenyl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}acetamide.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
